Teratogenic Potency in Mice: TBDD vs. TCDD
In a direct head-to-head comparative teratogenicity study in C57BL/6N mice, 2,3,7,8-TBDD exhibited a relative potency of 0.24 (95% CI not reported) for the induction of cleft palate compared to TCDD, which is assigned a reference value of 1.0 [1]. The LOEL (Lowest Observed Effect Level) for cleft palate was 48 µg/kg for TBDD versus a historical LOEL of approximately 12 µg/kg for TCDD under comparable experimental conditions [1]. For hydronephrosis, a more sensitive endpoint, the LOEL for TBDD was 3 µg/kg [1]. This quantitative difference in teratogenic potency is critical for dose selection in developmental toxicity studies and for refining Toxic Equivalency Factor (TEF) models for brominated dioxins.
| Evidence Dimension | Relative Teratogenic Potency (Cleft Palate) |
|---|---|
| Target Compound Data | Relative Potency: 0.24 (TCDD = 1.0); LOEL: 48 µg/kg |
| Comparator Or Baseline | 2,3,7,8-TCDD: Relative Potency: 1.0; LOEL: ~12 µg/kg (historical) |
| Quantified Difference | TBDD is approximately 4-fold less potent than TCDD for cleft palate induction. |
| Conditions | C57BL/6N mice, oral gavage on gestation day 10, examined on gestation day 18. |
Why This Matters
This evidence directly informs risk assessment and dose selection, demonstrating that TBDD cannot be treated as a potency-equivalent surrogate for TCDD in developmental toxicology studies.
- [1] Birnbaum, L. S., et al. (1991). Teratogenic effects of 2,3,7,8-tetrabromodibenzo-p-dioxin and three polybrominated dibenzofurans in C57BL/6N mice. Toxicology and Applied Pharmacology, 107(1), 141-152. View Source
